molecular formula C6H10ClN3O2S B3415613 4-hydrazinylbenzenesulfonamide Hydrochloride CAS No. 27918-19-0

4-hydrazinylbenzenesulfonamide Hydrochloride

Cat. No.: B3415613
CAS No.: 27918-19-0
M. Wt: 223.68 g/mol
InChI Key: IKEURONJLPUALY-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzenesulfonamide Hydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It is commonly used as a reference standard in pharmaceutical research and has various applications in scientific studies . The compound is known for its potential in various chemical reactions and its role in the synthesis of other complex molecules.

Biochemical Analysis

Biochemical Properties

4-Hydrazinylbenzenesulfonamide Hydrochloride plays a crucial role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes are essential for regulating pH and ion balance in various tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is significant in the context of diseases where carbonic anhydrase activity is dysregulated, such as glaucoma and certain cancers .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, the compound can alter the intracellular pH, which in turn affects various signaling pathways and metabolic processes. This can lead to changes in gene expression profiles, particularly those genes involved in pH regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with carbonic anhydrase enzymes. The sulfonamide group of the compound coordinates with the zinc ion in the enzyme’s active site, leading to enzyme inhibition. This binding prevents the enzyme from facilitating the hydration of carbon dioxide, thereby reducing the production of bicarbonate and protons. Additionally, this inhibition can lead to downstream effects on cellular processes that depend on carbonic anhydrase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under adverse conditions such as high humidity or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it can lead to adverse effects such as metabolic acidosis due to excessive inhibition of carbonic anhydrase. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate pH and ion balance. It interacts with enzymes such as carbonic anhydrase, affecting the conversion of carbon dioxide to bicarbonate. This interaction can influence metabolic flux and alter the levels of metabolites involved in pH regulation. The compound’s impact on these pathways underscores its potential therapeutic applications in conditions where pH balance is disrupted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites such as the cytoplasm and mitochondria, where carbonic anhydrase enzymes are abundant. The compound’s distribution is crucial for its efficacy in inhibiting carbonic anhydrase activity in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these specific compartments. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to carbonic anhydrase enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride typically involves the reaction of 4-nitrobenzenesulfonamide with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylbenzenesulfonamide Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonamide and hydrazine derivatives, which have applications in pharmaceuticals and other chemical industries .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydrazinylbenzenesulfonamide Hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its ability to inhibit carbonic anhydrase, for example, makes it particularly valuable in medical research .

Properties

IUPAC Name

4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939095
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17852-52-7, 27918-19-0
Record name 4-Hydrazinylbenzenesulfonamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17852-52-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=27918-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Record name (4-Sulfamoylpheny)hydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Sulfamoylphenyl)hydrazine hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Hydrazinobenzenesulfonamide hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

a Celecoxib Analog: Compound 30c, 3-[1-{p-(Sulfonamido)phenyl}-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid., was synthesized by the method depicted in FIG. 2. Briefly, 4′-methylacetophenone and succinnic hydride were reacted in the presence of lithium diisopropanolamine (LDA) and tetrahydrofuran (THF) for 1 hour at −78° C. to produce p-tolyl-4,6-dioxohexanoic acid as a white solid (66% yield). Also sulfanilamide has reacted with sodium nitrite (NaNO2) and concentrated hydrochloric acid at 0-4° C. for 30 minutes, after which tin(II) chloride (SnCl2) was added and the reaction allowed to continue for an additional 4 hours at 0° C. to produce 4-sulfonamidophenylhydrazine hydrochloride as a pale yellow solid (55% yield). The 4,6,dioxo-6-p-tolylhexanoic acid and the 4-sulfonamidophenylhydrazine hydrochloride were then complexed for 16 hours at room temperature in the presence of triethanolamine (TEA) in methanol to produce Compound 30c as a yellow solid (76% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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